1-(Benzofuran-7-yl)-3-methylpiperazine
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Overview
Description
1-(Benzofuran-7-yl)-3-methylpiperazine is a chemical compound that features a benzofuran ring attached to a piperazine ring with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzofuran-7-yl)-3-methylpiperazine typically involves the reaction of benzofuran derivatives with piperazine derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by reductive amination to introduce the piperazine ring. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzofuran-7-yl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(Benzofuran-7-yl)-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-7-yl)-3-methylpiperazine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Benzofuran-7-yl)-piperazine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-(Benzofuran-7-yl)-4-methylpiperazine: Similar structure but with the methyl group at a different position, potentially leading to different properties.
1-(Benzofuran-7-yl)-3-ethylpiperazine: An ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-(Benzofuran-7-yl)-3-methylpiperazine is unique due to the specific positioning of the methyl group, which can significantly impact its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(1-benzofuran-7-yl)-3-methylpiperazine |
InChI |
InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI Key |
RSZBUIKPGYWRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2OC=C3 |
Origin of Product |
United States |
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